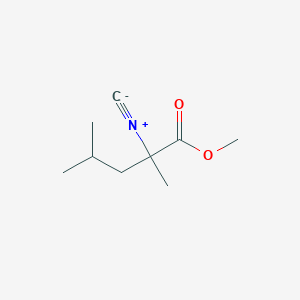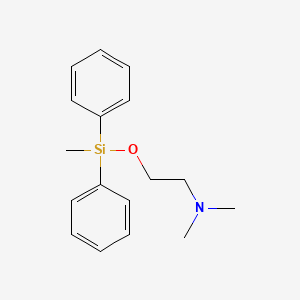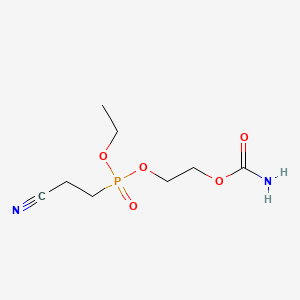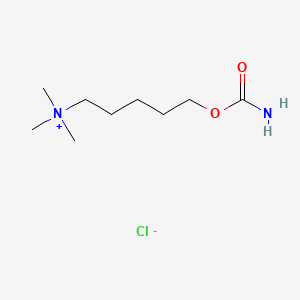
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is a chemical compound with the molecular formula C25H19ClN4. It is a tetrazolium salt, which is commonly used in biochemical experiments as a redox indicator. The compound is known for its ability to undergo reduction to form colored formazans, making it useful in various assays to indicate cellular respiration and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride typically involves the reaction of tetrazole derivatives with appropriate phenyl compounds. One common method involves the reaction of 2,5-diphenyltetrazole with p-diphenylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form colored formazans, which are used as indicators in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although this is less frequently performed.
Substitution: Various halide salts can be used to substitute the chloride ion under appropriate conditions.
Major Products Formed
科学研究应用
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions and assays.
Biology: Employed in cell viability assays to indicate metabolic activity and cellular respiration.
Medicine: Utilized in diagnostic assays to detect cellular activity and viability, particularly in cancer research.
Industry: Applied in quality control processes to assess the metabolic activity of microbial cultures.
作用机制
The mechanism of action of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride involves its reduction to form colored formazans. This reduction is catalyzed by dehydrogenase enzymes present in metabolically active cells. The formazan product is insoluble and precipitates out, allowing for easy visualization and quantification of cellular activity. The molecular targets include various dehydrogenase enzymes involved in cellular respiration .
相似化合物的比较
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used in viability assays for eukaryotic cells and bacteria.
Uniqueness
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows for the formation of highly colored formazans. This makes it particularly useful in assays where visual detection of metabolic activity is required. Its ability to form stable and easily detectable formazans sets it apart from other tetrazolium salts .
属性
CAS 编号 |
21520-86-5 |
|---|---|
分子式 |
C25H19ClN4 |
分子量 |
410.9 g/mol |
IUPAC 名称 |
2,5-diphenyl-3-(4-phenylphenyl)tetrazol-3-ium;chloride |
InChI |
InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)29-27-25(22-12-6-2-7-13-22)26-28(29)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI 键 |
WQRUUHQSMBWGME-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)

